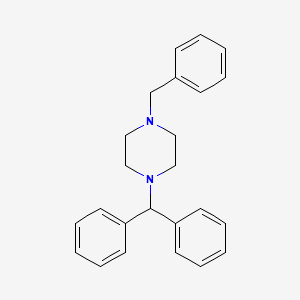![molecular formula C16H19N3O4S B6105728 N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B6105728.png)
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It is a potent and specific inhibitor of CaSR, which plays a crucial role in regulating calcium homeostasis. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In osteoporosis, this compound has been shown to increase bone formation by stimulating osteoblast activity and reducing osteoclast activity. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR signaling pathway. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve cardiac function by blocking the CaSR signaling pathway.
Mecanismo De Acción
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide acts as a selective antagonist of CaSR, a G protein-coupled receptor that regulates calcium homeostasis. CaSR is expressed in various tissues, including parathyroid gland, kidney, bone, and cardiovascular system. Activation of CaSR by extracellular calcium ions leads to the release of intracellular calcium and activation of downstream signaling pathways. This compound blocks the binding of extracellular calcium ions to CaSR, thereby inhibiting CaSR-mediated signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In osteoporosis, this compound has been shown to increase bone formation by stimulating osteoblast activity and reducing osteoclast activity. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR signaling pathway. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve cardiac function by blocking the CaSR signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for CaSR, which allows for specific targeting of CaSR-mediated signaling pathways. Another advantage is its stability and solubility in aqueous solutions, which makes it easy to handle and administer. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition of CaSR. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide. One direction is the development of more potent and selective CaSR antagonists for therapeutic applications. Another direction is the investigation of the role of CaSR in various diseases, including cancer, cardiovascular diseases, and metabolic disorders. Additionally, the potential use of this compound as a diagnostic tool for CaSR-related diseases should be explored. Finally, the development of novel drug delivery systems for this compound should be investigated to improve its pharmacokinetic properties and therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-{3-[(4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide involves the reaction of 4-nitrobenzylamine with 3-bromopropylmethanesulfonate in the presence of potassium carbonate. The resulting product is then treated with phenyl isocyanate to form this compound. The purity of the compound is confirmed by HPLC and NMR spectroscopy.
Propiedades
IUPAC Name |
N-[3-(4-nitroanilino)propyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-19(21)16-9-7-15(8-10-16)17-11-4-12-18-24(22,23)13-14-5-2-1-3-6-14/h1-3,5-10,17-18H,4,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLVJBMUQNXEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6105646.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6105651.png)
![2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6105663.png)
![4-{4-[(5-chloro-2-methoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6105670.png)

![2-(1-pyrrolidinylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6105681.png)
![2-(4-bromophenoxy)-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6105687.png)
![2-[2-(4-hydroxyphenyl)vinyl]-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6105703.png)
![4-[(1-{4-[2-(3-methoxyphenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6105709.png)
![N-(3-bromo-4-methylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6105722.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6105742.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6105760.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(4-chlorophenyl)-2-furamide](/img/structure/B6105764.png)
![1-tert-butyl-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105766.png)